2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Catalog No.
S749754
CAS No.
2212-32-0
M.F
C7H18N2O
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

CAS Number

2212-32-0

Product Name

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]ethanol

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3

InChI Key

LSYBWANTZYUTGJ-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)CCO

Synonyms

2-(2-N,N-Dimethylaminoethyl-N-methylamino)ethanol; 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol; Dabco T; Jeffcat Z 110; Kaolizer 28; N,N,N’-Trimethyl-N’-(2-hydroxyethyl)ethylenediamine; N,N,N’-Trimethyl-N’-(hydroxyethyl)ethylenediamine; N,N,N’-Tri

Canonical SMILES

CN(C)CCN(C)CCO

Synthesis and Characterization:

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known as N,N-dimethylethanolamine or dmemH, is a bidentate ligand commonly used in coordination chemistry research. Its synthesis typically involves the reaction of diethanolamine with N,N-dimethylethylenediamine []. Various spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to characterize the structure and purity of the synthesized dmemH [, ].

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is a chemical compound with the molecular formula C7H18N2OC_7H_{18}N_2O and a molecular weight of 146.23 g/mol. It is a colorless liquid that is soluble in water, characterized by its amine and alcohol functional groups. This compound is often referred to as N,N-dimethylethanolamine or dimethylaminoethanol and is known for its role as a bidentate ligand in coordination chemistry, facilitating interactions with various metal ions .

  • Oxidation: The compound can be oxidized to form amine oxides.
  • Reduction: It can be reduced to yield simpler amines.
  • Substitution: The hydroxyl group can undergo substitution with various functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

  • Oxidation: Amine oxides.
  • Reduction: Simpler amines.
  • Substitution: Various substituted amines depending on the reagents used .

Synthetic Routes

The synthesis of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol typically involves the reaction of dimethylamine with ethylene oxide, followed by methylation of the resulting intermediate. This method allows for the generation of the desired compound efficiently.

Industrial Production

In industrial settings, production often utilizes large-scale reactors where reactants are continuously fed into the system, allowing for efficient production while minimizing by-product formation .

This compound finds utility across various fields:

  • Chemistry: As a building block in synthesizing complex organic molecules.
  • Biology: In studying enzyme mechanisms and protein interactions.
  • Medicine: As a precursor in pharmaceutical synthesis.
  • Industry: In producing surfactants, emulsifiers, and other specialty chemicals .

Several compounds share structural similarities with 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-DimethylaminoethanolC4H11NSimpler structure; primarily used as a solvent.
N,N,N'-TrimethylethylenediamineC6H18N4Contains more nitrogen; used in polymerization.
1-(Amino)-2-propanolC3H9NOAlcoholic amine; different functional group placement.
Bis[2-(dimethylamino)ethyl] etherC8H18N2OEther linkage; used in surfactant applications.

The uniqueness of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol lies in its specific arrangement of functional groups, which allows it to act effectively as a bidentate ligand while also participating in various

The synthesis of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol has traditionally relied on several well-established methodologies that form the foundation of current industrial production methods. The most prevalent classical approach involves the direct reaction of dimethylamine with ethylene oxide, followed by methylation of the resulting intermediate . This method leverages the nucleophilic nature of dimethylamine to open the ethylene oxide ring, creating the desired tertiary amine alcohol structure.

Ethylene Oxide-Based Synthesis

The primary classical route utilizes ethylene oxide as a key building block, where dimethylamine attacks the electrophilic carbon center of the ethylene oxide ring [2]. This reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of dimethylamine acts as the nucleophile. The reaction is typically catalyzed by small amounts of water and proceeds under moderate heating conditions. The subsequent methylation step introduces the methyl group on the nitrogen center, completing the formation of the target compound. This approach consistently delivers yields in the range of 80-95% under optimized conditions .

Reductive Amination Pathways

Classical reductive amination represents another fundamental synthetic strategy for preparing tertiary amine alcohols. This methodology involves the initial formation of an imine intermediate through the condensation of a carbonyl compound with a secondary amine, followed by reduction using sodium borohydride or similar reducing agents [3] [4]. The process typically occurs in alcohol solvents and provides yields ranging from 60-90% depending on the substrate structure and reaction conditions.

Alkylation Strategies

Traditional alkylation reactions constitute a third classical approach, where pre-formed secondary amines undergo alkylation with appropriate alkyl halides under basic conditions [5]. While this method offers good control over the substitution pattern, it often suffers from competing elimination reactions and requires careful optimization of reaction parameters to achieve satisfactory yields, typically in the 50-80% range.

Modern Synthetic Strategies and Innovations

Contemporary synthetic methodologies have introduced significant improvements in efficiency, selectivity, and environmental compatibility compared to classical approaches. These modern strategies leverage advanced catalytic systems and novel reaction mechanisms to achieve superior synthetic outcomes.

Palladium-Catalyzed Methodologies

Recent developments in palladium catalysis have yielded highly efficient methods for tertiary amine synthesis. White and coworkers developed a palladium sulfoxide-catalyzed system that combines terminal olefins with secondary amines under mild conditions [6]. This approach demonstrates exceptional functional group tolerance and operates under open-air conditions with minimal heating requirements. The method successfully produced over 80 tertiary amines with yields typically ranging from 80-90%, including several pharmaceutical compounds such as antipsychotics and antihistamines.

Photoredox Catalytic Systems

Photoredox catalysis has emerged as a transformative approach for amino alcohol synthesis, offering unprecedented mildness in reaction conditions [7] [8]. These methodologies utilize visible light as an energy source and organophotoredox catalysts such as eosin Y to drive the formation of amino alcohols. The process operates at room temperature and demonstrates excellent compatibility with various functional groups. Notably, gram-scale reactions have been successfully demonstrated, indicating the synthetic applicability of this approach for practical applications.

Iridium-Catalyzed Alkylation

Iridium-based catalytic systems represent another major advancement in modern amine synthesis [9] [10]. These catalysts employ N-heterocyclic carbene ligands and operate through hydrogen transfer mechanisms to achieve atom-economical transformations. The process produces water as the sole byproduct and demonstrates exceptional selectivity for mono-alkylation products. The methodology has been successfully applied to the synthesis of biologically active compounds and shows particular promise for the preparation of fully bio-based surfactants when combined with renewable alcohol feedstocks [11].

One-Step vs. Multi-Step Synthesis Protocols

The choice between one-step and multi-step synthetic protocols significantly impacts the overall efficiency and practicality of amino alcohol synthesis. Each approach offers distinct advantages and limitations that must be carefully considered in synthetic planning.

One-Step Synthesis Advantages

One-step synthesis protocols offer several compelling advantages, including reduced overall reaction time, simplified purification procedures, and minimized intermediate handling [12] [7]. The photoredox-catalyzed synthesis represents an excellent example of efficient one-step methodology, where amino alcohols are formed directly from readily available starting materials under mild conditions. This approach eliminates the need for intermediate isolation and purification, significantly streamlining the synthetic process.

Multi-Step Protocol Benefits

Multi-step synthesis protocols, while more complex, often provide superior control over selectivity and allow for the introduction of diverse functional groups [13] [14]. These approaches enable the systematic construction of complex molecular architectures through sequential transformations. Enzymatic multi-step protocols have demonstrated particular promise, achieving yields of 80-99% with excellent optical purity for secondary alcohols [15]. The multi-step approach also facilitates the incorporation of protecting group strategies when necessary to prevent unwanted side reactions.

Protocol Selection Criteria

The selection between one-step and multi-step protocols depends on several factors, including substrate complexity, required selectivity, scale of synthesis, and available resources. For simple amino alcohol targets, one-step protocols generally offer superior efficiency, while complex molecules with multiple stereogenic centers may require multi-step approaches to achieve the desired selectivity and purity.

Green Chemistry Approaches in Synthesis

The integration of green chemistry principles into amino alcohol synthesis has become increasingly important as environmental considerations gain prominence in chemical manufacturing. Modern approaches emphasize atom economy, reduced waste generation, and the use of renewable feedstocks.

Aqueous Synthesis Methods

Water-based synthesis represents a fundamental green chemistry approach that eliminates the need for organic solvents [16] [11]. The iron-catalyzed alkylation of amino acids with alcohols exemplifies this approach, producing fully bio-based surfactants with water as the only byproduct. This methodology demonstrates excellent atom economy and utilizes renewable feedstocks, representing an ideal transformation for sustainable chemical production.

Solid-State Synthesis

Solid-state synthesis methodologies have gained attention for their ability to dramatically reduce solvent consumption [17]. Ball-milling techniques enable the synthesis of complex molecules with minimal or no solvent use, achieving yields comparable to solution-phase reactions while significantly reducing environmental impact. The solid-state approach has been successfully applied to phthalocyanine synthesis, reducing solvent consumption by up to 100-fold compared to traditional methods.

Biocatalytic Approaches

Enzymatic synthesis offers exceptional selectivity and operates under mild conditions compatible with green chemistry principles [15]. Multi-enzyme systems have been developed that achieve complete conversion of amines to alcohols with excellent enantioselectivity and minimal waste generation. These systems incorporate cofactor recycling and continuous flow processing to maximize efficiency and minimize environmental impact.

Continuous Flow Chemistry

Continuous flow methodologies provide improved process efficiency and reduced waste generation compared to batch processes [18] [19]. Microreactor systems enable precise control of reaction parameters and facilitate rapid optimization of reaction conditions. The continuous approach has been successfully applied to ethanolamine synthesis, achieving high selectivity and productivity while minimizing byproduct formation.

Scale-up and Industrial Production Methodologies

The translation of laboratory-scale synthetic methods to industrial production presents unique challenges that require careful consideration of engineering and economic factors. Successful scale-up demands optimization of multiple parameters beyond simple reaction chemistry.

Reactor Design Considerations

Industrial production typically employs continuous stirred tank reactors or tubular reactors to achieve the necessary throughput and product quality [20] [21]. The choice of reactor configuration depends on reaction kinetics, heat transfer requirements, and desired product specifications. Large-scale reactors often incorporate sophisticated heat exchanger networks to manage the exothermic nature of many amine synthesis reactions.

Process Intensification

Recent developments in process intensification have led to significant improvements in industrial amine production efficiency [21]. The combination of reactive distillation and dividing-wall column technologies has demonstrated capital cost reductions of 7.3%, operating expense savings of 42%, and total annual cost improvements of 31.3% compared to conventional processes. These intensified processes also achieve higher selectivity toward desired products while reducing energy consumption.

Scale-up Challenges

Key challenges in scale-up include maintaining adequate heat and mass transfer at larger scales, ensuring consistent product quality, and managing safety considerations associated with reactive intermediates [19]. The production of N,N-dimethylaminoethanol from bio-derived glycolaldehyde has been successfully scaled up by determining minimum mass transfer coefficients and optimizing reactor configurations to achieve industrial productivity levels exceeding 1500 kg per cubic meter per hour.

Comparative Analysis of Synthetic Efficiencies

A comprehensive evaluation of different synthetic methodologies reveals significant variations in efficiency, cost-effectiveness, and environmental impact. The selection of optimal synthetic routes requires careful consideration of multiple factors beyond simple yield considerations.

Yield and Selectivity Analysis

The ethylene oxide-dimethylamine route consistently delivers the highest yields (90-95%) among established methods, making it the preferred industrial approach [20]. Modern palladium-catalyzed methods achieve competitive yields (80-90%) while offering superior functional group tolerance [6]. Photoredox methods, while providing excellent environmental benefits, typically achieve moderate yields (70-85%) but compensate with exceptional reaction mildness and sustainability [7].

Economic Considerations

Cost-effectiveness analysis reveals that traditional ethylene oxide-based synthesis maintains advantages in terms of raw material costs and established infrastructure [20] [22]. However, modern catalytic approaches offer potential long-term benefits through reduced energy consumption and waste treatment costs. The economic viability of newer methods continues to improve as catalyst development progresses and production scales increase.

Environmental Impact Assessment

Environmental impact evaluation demonstrates clear advantages for modern green chemistry approaches. Photoredox synthesis and solid-state methodologies achieve very low environmental impact scores through reduced solvent consumption and waste generation [17] [7]. Biocatalytic approaches offer excellent sustainability profiles but may face challenges in large-scale implementation due to catalyst costs and stability considerations [15].

Process Efficiency Metrics

Comprehensive efficiency analysis considering reaction time, energy consumption, and overall productivity indicates that continuous flow methodologies provide optimal balance between throughput and sustainability [18] [19]. These approaches enable rapid optimization and consistent product quality while maintaining environmental compatibility. The integration of process intensification technologies further enhances overall efficiency and economic viability for industrial applications.

Physical Description

Liquid

XLogP3

-0.4

UNII

T6E4BJ0CD0

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.1%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (62.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (36.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2212-32-0

Wikipedia

2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol

General Manufacturing Information

Construction
Plastics product manufacturing
Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-: ACTIVE

Dates

Modify: 2023-08-15

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